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molecular formula C8H6N2O2 B3098855 1,6-Naphthyridine-5,7(6H,8H)-dione CAS No. 1345461-33-7

1,6-Naphthyridine-5,7(6H,8H)-dione

Cat. No. B3098855
M. Wt: 162.15 g/mol
InChI Key: VZBCWLJDUPYVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633319B2

Procedure details

Tetrahydrofuran (9 vol) is charged to the reactor followed by the starting material ester (1 eq) and a rinse of tetrahydrofuran (1 vol). The mixture is cooled to −2.5±7.5° C. under nitrogen atmosphere then treated with triethylamine (1.35 eq) and later ethyl chloroformate (1.25 eq). The reaction is stirred for 1 h at −2.5±7.5° C. then sampled. On receipt of a successful result the reaction is carefully treated with aq. ammonia, stirred, then water is added. Dilute HCl is added at <5° C. to adjust the pH to 6.5-7.5. The mixture is distilled under vacuum at <40° C. to 12-14 volumes and cooled to 7.5±2.5° C. The suspension is stirred ˜1 h at 7.5±2.5° C. then filtered. The solid is washed with water (1 vol) then offloaded and dried under vacuum (NLT 650 mm of Hg) at 52.5±2.5° C. for 12.0 h.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.ClC([O:11][CH2:12]C)=O.[NH3:14].Cl.[O:16]1[CH2:20][CH2:19][CH2:18]C1>O>[N:3]1[C:4]2[CH2:5][C:12](=[O:11])[NH:14][C:20](=[O:16])[C:19]=2[CH:18]=[CH:7][CH:6]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 1 h at −2.5±7.5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
a rinse of tetrahydrofuran (1 vol)
ALIQUOT
Type
ALIQUOT
Details
then sampled
CUSTOM
Type
CUSTOM
Details
On receipt of a successful result the reaction
STIRRING
Type
STIRRING
Details
stirred
DISTILLATION
Type
DISTILLATION
Details
The mixture is distilled under vacuum at <40° C. to 12-14 volumes
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 7.5±2.5° C
STIRRING
Type
STIRRING
Details
The suspension is stirred ˜1 h at 7.5±2.5° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The solid is washed with water (1 vol)
CUSTOM
Type
CUSTOM
Details
dried under vacuum (NLT 650 mm of Hg) at 52.5±2.5° C. for 12.0 h.
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=CC=CC=2C(NC(CC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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